6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one
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Overview
Description
6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one is a bicyclic compound that belongs to the class of pyrimido[5,4-d]pyrimidines These compounds are characterized by their fused pyrimidine rings, which contain nitrogen atoms at specific positions
Preparation Methods
The synthesis of 6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one involves several steps. One common method includes the chlorination of pyrimido[5,4-d]pyrimidin-4-one using thionyl chloride in refluxing dimethylformamide (DMF). This reaction yields the desired chlorinated product, which can then be further reacted with aryl amines in refluxing isopropanol to produce amination products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines, to form various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Electrophilic Reactions: The compound can undergo electrophilic reactions due to the presence of electron-rich nitrogen atoms in the pyrimidine rings.
Common reagents used in these reactions include thionyl chloride, aryl amines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. It is believed to act as a competitive inhibitor by binding to the active sites of these targets, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms and substituents.
Pyrido[1,2-a]pyrimidines: These compounds also have a fused ring system but with different nitrogen atom positions and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H3ClN4O |
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Molecular Weight |
182.57 g/mol |
IUPAC Name |
6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3ClN4O/c7-6-8-1-3-4(11-6)5(12)10-2-9-3/h1-2,6H |
InChI Key |
IVSCSBNZRGCJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(N=C2C1=NC=NC2=O)Cl |
Origin of Product |
United States |
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